molecular formula C9H12O2 B6265703 1-[5-(propan-2-yl)furan-2-yl]ethan-1-one CAS No. 59558-53-1

1-[5-(propan-2-yl)furan-2-yl]ethan-1-one

Cat. No.: B6265703
CAS No.: 59558-53-1
M. Wt: 152.2
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Description

1-[5-(propan-2-yl)furan-2-yl]ethan-1-one is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is also known by its IUPAC name, 1-(5-isopropylfuran-2-yl)ethan-1-one . This compound features a furan ring substituted with an isopropyl group and an ethanone group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(propan-2-yl)furan-2-yl]ethan-1-one typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the Friedel-Crafts acylation of furan with isopropyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[5-(propan-2-yl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[5-(propan-2-yl)furan-2-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(propan-2-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the ethanone group play crucial roles in binding to these targets, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

1-[5-(propan-2-yl)furan-2-yl]ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

59558-53-1

Molecular Formula

C9H12O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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